![molecular formula C12H12N4O4S B2843745 4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide CAS No. 2097891-79-5](/img/structure/B2843745.png)

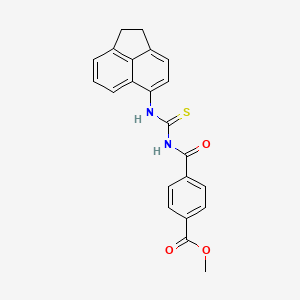

4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

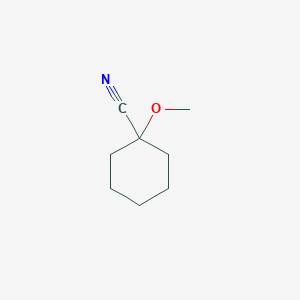

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a thiophene group, which is a sulfur-containing heterocycle, and a carboxamide group, which is a functional group derived from carboxylic acid .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving uracil derivatives . For example, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a similar compound .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction analysis, NMR, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as NMR and IR spectroscopy . These techniques can provide information about the compound’s solubility, melting point, boiling point, and other physical and chemical properties.Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing novel heterocyclic compounds derived from related chemical structures for potential applications in medicinal chemistry. These compounds include various heterocyclic derivatives like thiazolopyrimidines, which have been investigated for their anti-inflammatory, analgesic, and COX-2 inhibitory activities. Such studies underline the versatility of these compounds in generating new pharmacologically active molecules (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Novel synthetic routes have led to the creation of compounds with significant antimicrobial activities. The structural modification of thiophene derivatives has shown promise in developing new antibiotics and antibacterial agents, highlighting the compound's potential in addressing microbial resistance challenges (Ahmed, 2007).

Material Science and Polymer Chemistry

The compound's derivatives have been utilized in the synthesis of polyamides containing uracil and adenine, indicating its utility in creating novel polymeric materials. These materials, with nucleobases as side groups, could have applications in biotechnology and material science, providing a bridge between organic electronics and bioelectronics (Hattori & Kinoshita, 1979).

Catalysis and Synthetic Methodology

Research has also explored the use of related thiophene derivatives in catalytic processes and synthetic methodologies. For instance, the application of ultrasound-assisted dehydrogenation techniques showcases innovative approaches to synthesizing more complex molecules, opening new pathways in green chemistry and sustainable chemical synthesis (Memarian & Soleymani, 2011).

Neuropharmacology

The exploration into derivatives of similar chemical structures for central nervous system (CNS) depressant activity signifies the potential for developing new therapeutic agents targeting CNS disorders. Such research contributes to the understanding of molecular mechanisms underlying sedative actions and could lead to novel treatments for anxiety and other CNS conditions (Manjunath et al., 1997).

properties

IUPAC Name |

4-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c13-11(19)7-5-21-6-8(7)14-9(17)1-3-16-4-2-10(18)15-12(16)20/h2,4-6H,1,3H2,(H2,13,19)(H,14,17)(H,15,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKCIKSHCRWUTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(=O)NC2=CSC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2,4-Dioxopyrimidin-1-yl)propanoylamino]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)

![ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2843667.png)

![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)

![N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2843680.png)

methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2843684.png)

![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2843685.png)